molecular formula C17H25NO4 B12386776 Taltobulin intermediate-11

Taltobulin intermediate-11

Cat. No.: B12386776
M. Wt: 307.4 g/mol
InChI Key: YIZNGYBBIZTTAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Taltobulin intermediate-11 is a chemical compound used as an intermediate in the synthesis of Taltobulin. Taltobulin is a potent inhibitor of tubulin, a protein that is essential for the formation of microtubules in cells. By disrupting tubulin polymerization, Taltobulin induces mitotic arrest and apoptosis, making it a valuable component in the preparation of antibody-drug conjugates (ADC) for targeted cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Taltobulin intermediate-11 involves multiple steps, starting from readily available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized synthetic routes. The process involves large-scale reactors, precise control of reaction parameters, and purification techniques such as crystallization and chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: Taltobulin intermediate-11 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups that enhance its reactivity.

    Reduction: Reduction reactions can be used to modify specific functional groups, altering the compound’s properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under conditions that favor nucleophilic substitution.

Major Products: The major products formed from these reactions include various analogues of this compound, each with distinct chemical and biological properties .

Scientific Research Applications

Taltobulin intermediate-11 has several scientific research applications:

Mechanism of Action

Taltobulin intermediate-11 exerts its effects by disrupting the polymerization of tubulin, a protein that forms microtubules. Microtubules are essential for cell division, and their disruption leads to mitotic arrest and apoptosis. The compound binds to the vinca domain between the alpha and beta subunits of tubulin, preventing the formation of microtubules and thereby inhibiting cell division .

Comparison with Similar Compounds

    Hemiasterlin: A natural product with similar antimitotic properties.

    Paclitaxel: Another tubulin inhibitor used in cancer therapy.

    Vincristine: A well-known tubulin inhibitor with clinical applications.

Uniqueness: Taltobulin intermediate-11 is unique due to its high potency and ability to circumvent P-glycoprotein-mediated resistance, which is a common issue with other tubulin inhibitors. This makes it a valuable component in the development of ADCs and other targeted therapies .

Properties

Molecular Formula

C17H25NO4

Molecular Weight

307.4 g/mol

IUPAC Name

methyl 3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylbutanoate

InChI

InChI=1S/C17H25NO4/c1-16(2,3)22-15(20)18-13(14(19)21-6)17(4,5)12-10-8-7-9-11-12/h7-11,13H,1-6H3,(H,18,20)

InChI Key

YIZNGYBBIZTTAF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C(=O)OC)C(C)(C)C1=CC=CC=C1

Origin of Product

United States

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